molecular formula C5H5N3O2 B11779303 2-Oxo-1,2-dihydropyrimidine-4-carboxamide

2-Oxo-1,2-dihydropyrimidine-4-carboxamide

Cat. No.: B11779303
M. Wt: 139.11 g/mol
InChI Key: JLKAFNGJSTYIHN-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydropyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-1,2-dihydropyrimidine-4-carboxamide can be synthesized via the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by acids such as para-toluene sulfonic acid or by using heterogeneous catalysts like Montmorillonite-KSF . The reaction conditions often involve solvent-free environments or the use of ethanol as a solvent, with reaction times varying from a few minutes to several hours depending on the specific conditions and catalysts used .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective approaches. One such method includes the use of green chemistry principles, where recyclable and environmentally friendly catalysts are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

2-Oxo-1,2-dihydropyrimidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. The compound binds to enzymes involved in nucleotide synthesis, thereby disrupting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-dihydropyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential as an antiproliferative agent make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

2-oxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-5(10)8-3/h1-2H,(H2,6,9)(H,7,8,10)

InChI Key

JLKAFNGJSTYIHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1)C(=O)N

Origin of Product

United States

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